4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a sulfonylamino group attached to a chlorophenyl ring, a pyridin-2-ylmethyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with an amine derivative, followed by the introduction of the pyridin-2-ylmethyl group. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and yield of the reaction. The use of recoverable catalysts, low reaction times, and eco-friendly processes are emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted benzamide derivatives.
Scientific Research Applications
4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group and the pyridin-2-ylmethyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide include other benzamide derivatives with varying substituents on the phenyl and pyridine rings. Examples include:
- 4-[[(3-bromophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide
- 4-[[(3-methylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-17-4-3-6-19(12-17)28(26,27)24-13-15-7-9-16(10-8-15)20(25)23-14-18-5-1-2-11-22-18/h1-12,24H,13-14H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSNHEUDNLWCOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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